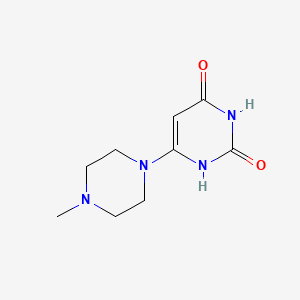
3-Ethyl-4-hydroxy-1-prolylpiperidine
Übersicht
Beschreibung
“3-Ethyl-4-hydroxy-1-prolylpiperidine” is a piperidine derivative. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Piperidine derivatives can be applied in various studies, including drug development and neurobiology, thanks to their potential therapeutic effects and ability to modulate neurotransmitter systems.
Synthesis Analysis
While specific synthesis methods for “3-Ethyl-4-hydroxy-1-prolylpiperidine” are not available, piperidine derivatives are generally synthesized through intra- and intermolecular reactions leading to the formation of various substituted piperidines .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific structure of “3-Ethyl-4-hydroxy-1-prolylpiperidine” would include these elements, along with additional functional groups indicated by its name.Wissenschaftliche Forschungsanwendungen
Catalyst-Free Synthesis of Derivatives
A study detailed the catalyst-free synthesis of 3-hydroxyimidazo[1,2-a]pyridine zwitterion derivatives using ethyl glyoxalate, 2-aminopyridines, and cyclic 1,3-dicarbonyl compounds. This synthesis method offers a straightforward approach to creating complex molecules that could have potential applications in medicinal chemistry and material science (Ghandi, Moshtaghi, & Abbasi, 2017).
Polymer Synthesis and Characterization
Another study involved the synthesis and characterization of degradable poly(β-amino esters) by adding N,N'-dimethylethylenediamine, piperazine, and 4,4'-trimethylenedipiperidine to 1,4-butanediol diacrylate. These polymers, showing non-cytotoxic behavior and the ability to form complexes with DNA, could be promising for gene delivery applications (Lynn & Langer, 2000).
Molecular Imprinting for Active Packaging
Molecularly imprinted hydrogels (MIHs) designed for the natural antioxidant ferulic acid (FA) were synthesized to act as functional active packaging materials, potentially extending the shelf life of food products like butter by preventing lipid oxidation (Benito-Peña et al., 2016).
Antibacterial Activity of Pyranoquinoline Derivatives
Research on the synthesis of pyranoquinoline derivatives revealed moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa. This study showcases the potential of these compounds in developing new antibacterial agents (Asghari, Ramezani, & Mohseni, 2014).
Synthesis of Fluorinated Piperidines
The synthesis of 4-substituted 3,3-difluoropiperidines was explored for their potential as building blocks in medicinal chemistry, indicating the relevance of fluorinated piperidines in drug development (Surmont et al., 2010).
Zukünftige Richtungen
The future directions for research on “3-Ethyl-4-hydroxy-1-prolylpiperidine” and similar compounds could involve further exploration of their pharmacological applications, particularly in the context of drug development and neurobiology. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids , indicating a broad scope for future research.
Wirkmechanismus
Target of Action
Compounds like “3-Ethyl-4-hydroxy-1-prolylpiperidine” often target specific proteins or enzymes in the body. These targets are usually key components in a biological pathway or process. The compound may bind to the target, altering its function and leading to changes in the biological process .
Mode of Action
The compound interacts with its target, often by binding to a specific site on the protein or enzyme. This can inhibit the function of the target, activate it, or modify it in some way. The exact interaction depends on the chemical structure of the compound and the nature of the target .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, it might inhibit a key enzyme in a metabolic pathway, leading to a decrease in the production of certain substances in the body .
Result of Action
The result of the compound’s action depends on its mode of action and the biochemical pathways it affects. It might lead to changes in cellular function, alterations in metabolic processes, or other effects .
Action Environment
The action of the compound can be influenced by various environmental factors. These might include the pH of the environment, the presence of other compounds, the temperature, and more .
Eigenschaften
IUPAC Name |
(3-ethyl-4-hydroxypiperidin-1-yl)-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-2-9-8-14(7-5-11(9)15)12(16)10-4-3-6-13-10/h9-11,13,15H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNHUUNHOGOZGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)C(=O)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-4-hydroxy-1-prolylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-thioxo-1-(2,2,2-trifluoroethyl)-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481058.png)
![2-(2-oxo-4-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetonitrile](/img/structure/B1481059.png)



![1-(1,3-dihydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481065.png)





